3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid

Catalog No.
S3127630
CAS No.
1314756-15-4
M.F
C12H10F3NO2
M. Wt
257.212
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic ...

CAS Number

1314756-15-4

Product Name

3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid

IUPAC Name

3-(2-cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid

Molecular Formula

C12H10F3NO2

Molecular Weight

257.212

InChI

InChI=1S/C12H10F3NO2/c1-11(2,6-16)8-3-7(10(17)18)4-9(5-8)12(13,14)15/h3-5H,1-2H3,(H,17,18)

InChI Key

BJQBGXOOKUFWEN-UHFFFAOYSA-N

SMILES

CC(C)(C#N)C1=CC(=CC(=C1)C(=O)O)C(F)(F)F

Solubility

not available

3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid is a chemical compound characterized by the presence of both a cyanopropyl group and a trifluoromethyl group attached to a benzoic acid structure. Its molecular formula is C12H10F3NO2C_{12}H_{10}F_{3}NO_{2}, and it has a molecular weight of approximately 257.21 g/mol. The compound exhibits unique physical properties, including a boiling point that has not been explicitly detailed in the sources but is inferred to be significant given the structural complexity and functional groups involved .

  • Nucleophilic Substitution: The trifluoromethyl group can enhance electrophilic character, making the compound suitable for nucleophilic substitution reactions.
  • Esterification: The carboxylic acid functional group can react with alcohols to form esters, which are useful in various applications.
  • Decarboxylation: Under certain conditions, the carboxylic acid can undergo decarboxylation, leading to the formation of substituted benzenes.

These reactions are essential for synthesizing more complex molecules in organic chemistry.

The synthesis of 3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid can be approached through several methods:

  • Starting from Benzoic Acid Derivatives:
    • A benzoic acid derivative can be reacted with a suitable cyanopropylating agent under basic conditions to introduce the cyanopropyl group.
    • Subsequent introduction of the trifluoromethyl group can be achieved through electrophilic fluorination techniques.
  • Using Trifluoromethylation Reagents:
    • Trifluoromethylation can be performed using reagents such as trifluoromethyl iodide or other fluorinated compounds in the presence of catalysts.

These methods highlight the versatility in synthesizing this compound through established organic chemistry techniques .

3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as an intermediate in drug development or as a lead compound for further modifications.
  • Agricultural Chemicals: Compounds with trifluoromethyl groups are often utilized in agrochemicals for their efficacy and stability.
  • Material Science: The compound may find applications in developing new materials with specific properties due to its unique chemical structure.

Several compounds share structural similarities with 3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Cyano-5-trifluoromethylbenzoic acidC9H4F3NO2C_{9}H_{4}F_{3}NO_{2}Lacks the cyanopropyl group
3-(2-Cyanopropan-2-yl)benzoic acidC11H11NO2C_{11}H_{11}NO_{2}Similar cyanopropyl structure without fluorine
3,5-Bis(2-cyanopropan-2-yl)benzoic acidC15H16N2O2C_{15}H_{16}N_{2}O_{2}Contains two cyanopropyl groups

The uniqueness of 3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid lies in its combination of both the cyanopropyl and trifluoromethyl groups, which may enhance its reactivity and biological activity compared to other similar compounds .

XLogP3

2.9

Dates

Modify: 2023-08-18

Explore Compound Types